molecular formula C10H6ClNO2 B14052754 (E)-3-(2-Chloro-3-cyanophenyl)acrylic acid

(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid

Cat. No.: B14052754
M. Wt: 207.61 g/mol
InChI Key: NZKHQXPLAXWQJW-SNAWJCMRSA-N
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Description

(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid is an organic compound characterized by the presence of a chloro and cyano group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Chloro-3-cyanophenyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-chloro-3-cyanobenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction conditions usually include refluxing the mixture in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2-Chloro-3-cyanophenyl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the chloro and cyano groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid is unique due to the presence of both chloro and cyano groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

(E)-3-(2-chloro-3-cyanophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H6ClNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-5H,(H,13,14)/b5-4+

InChI Key

NZKHQXPLAXWQJW-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C#N)Cl)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Cl)C=CC(=O)O

Origin of Product

United States

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